molecular formula C7H9NO B071962 6-Methyl-2-pyridinemethanol CAS No. 1122-71-0

6-Methyl-2-pyridinemethanol

Cat. No.: B071962
CAS No.: 1122-71-0
M. Wt: 123.15 g/mol
InChI Key: JLVBSBMJQUMAMW-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridinemethanol (CAS 1122-71-0) is a heterocyclic organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It features a pyridine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position. Key physical properties include a melting point of 32–34°C, a boiling point of 105–108°C (12 mmHg), and solubility in ethanol, acetic acid, benzene, and toluene, though it exhibits low solubility in water .

This compound is widely utilized as a primary or secondary intermediate in organic synthesis, particularly in the preparation of metal complexes (e.g., copper(II) and platinum(II) complexes) , brominated or chlorinated derivatives for further functionalization , and as a precursor in palladium-catalyzed reactions to synthesize quinazolin-4(3H)-ones . Its safety profile includes hazards such as skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335), necessitating storage under inert conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-pyridinemethanol can be synthesized from its corresponding aldehyde, 6-methyl-2-pyridinecarboxaldehyde, through a reduction reaction. The typical procedure involves the following steps :

    Reduction Reaction:

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
6-Methyl-2-pyridinemethanol is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a crucial role in the preparation of ligands for coordination chemistry and other complex molecules. For instance, it can react with carbamidophosphoric acid chlorides to yield N-substituted derivatives that exhibit antimicrobial properties.

Synthesis of Heterocyclic Compounds
This compound is particularly valuable in synthesizing heterocyclic compounds. It acts as a precursor for various derivatives containing the pyridine ring structure. Notably, it has been employed in the synthesis of 2,6-bis(hydroxymethyl)pyridine, which is a key precursor for metal complexes and catalysts .

Biological Applications

Potential Biological Activities
Research has indicated that this compound may possess various biological activities, including interactions with biomolecules. Studies are ongoing to explore its potential therapeutic properties, particularly as a building block for drug development .

Biocatalytic Processes
Recent advancements have demonstrated the use of biocatalytic processes to convert this compound into more complex structures efficiently. This approach not only simplifies synthesis but also enhances sustainability by reducing the need for harsh chemicals .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural characteristics allow it to be modified into various pharmacologically active compounds. Research into its efficacy and safety profiles is ongoing, aiming to uncover new medicinal uses .

Coordination Chemistry
The compound's ability to form coordination complexes makes it significant in developing metal-based drugs. These complexes can be studied using techniques such as X-ray crystallography and mass spectrometry to understand their interactions at a molecular level .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in producing specialty chemicals. Its role as a precursor for synthesizing more complex molecules contributes to various applications across different sectors, including pharmaceuticals and agrochemicals .

Case Studies

Study Findings Application
Tsvetan et al. (2022)Developed a biocatalytic process using recombinant microbial cells to synthesize 2,6-bis(hydroxymethyl)pyridine from this compoundDemonstrated sustainable synthesis methods in chemical production
Research on Coordination ComplexesInvestigated the interaction of this compound with metal ions leading to potential drug formulationsHighlighted its role in drug design and development

Mechanism of Action

The mechanism of action of 6-methyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions .

Comparison with Similar Compounds

The following analysis compares 6-Methyl-2-pyridinemethanol with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Table 1 summarizes key data for this compound and analogous compounds:

Compound CAS Formula MW (g/mol) Melting Point (°C) Solubility Key Applications
This compound 1122-71-0 C₇H₉NO 123.15 32–34 Ethanol, benzene, toluene Metal complexes, organic synthesis
2-Methylbenzoic acid 118-90-1 C₈H₈O₂ 136.05 103–105 Water, ethanol Pharmaceuticals, preservatives
Tyrosol 501-94-0 C₈H₁₀O₂ 138.07 90–92 Water, ethanol Antioxidants, cosmetics
6-Methoxyquinoline 5263-87-6 C₁₀H₉NO 159.07 46–48 Organic solvents Antimalarial drugs, ligands
3-Pyridinemethanol 1005-24-9 C₆H₇NO 109.13 Not reported Water, ethanol Biocatalysis, intermediates

Key Observations :

  • Polarity and Solubility: The hydroxymethyl group in this compound enhances its solubility in polar aprotic solvents (e.g., ethanol, acetic acid) compared to non-polar derivatives like 6-Methoxyquinoline. However, it is less water-soluble than Tyrosol or 3-Pyridinemethanol due to the hydrophobic methyl group .
  • Thermal Stability: The melting point of this compound (32–34°C) is lower than that of aromatic acids (e.g., 2-Methylbenzoic acid, 103–105°C), reflecting differences in intermolecular hydrogen bonding .
Tosylation and Halogenation
  • This compound reacts with TsCl (tosyl chloride) to form 6-methyl-2-tosyloxymethylpyridine, a key intermediate for nucleophilic substitutions. The electron-withdrawing methyl group at the 6-position slightly destabilizes the intermediate tosylate, but the reaction proceeds efficiently due to the pyridine ring’s inductive effects .
  • In contrast, 3-Pyridinemethanol and 4-Pyridinemethanol exhibit lower yields (54% and 48%, respectively) in palladium-catalyzed reactions due to steric hindrance and electronic effects .
Oxidation
  • Oxidation of this compound by chromium(VI) in acidic media produces 6-methylpyridine-2-carbaldehyde and 6-methylpyridine-2-carboxylic acid via Cr(V) intermediates. The reaction follows pseudo-first-order kinetics, with rate constants influenced by HClO₄ concentration .
  • Comparatively, Tyrosol undergoes oxidation to form hydroxytyrosol, a potent antioxidant, through enzymatic or chemical pathways .
Metal Complexation
  • This compound forms stable complexes with transition metals (e.g., Cu(II), Pt(II)) due to the chelating ability of the pyridine nitrogen and hydroxymethyl oxygen. These complexes are used in catalysis and DNA cleavage studies .
  • 6-Methoxyquinoline, while also a ligand, shows weaker coordination in Re(I) complexes compared to pyridinemethanol derivatives .

Biological Activity

6-Methyl-2-pyridinemethanol, with the chemical formula C7_7H9_9NO, is a pyridine derivative that has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound can be synthesized through various chemical methods. One notable method involves the oxidation of 2,6-lutidine under controlled conditions to yield high purity and yield of the desired product. The reaction typically employs hydrogen peroxide as an oxidizing agent, achieving conversion rates exceeding 90% with minimal by-product formation .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains using agar diffusion and broth dilution methods. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that the compound has a moderate cytotoxic effect, with an IC50_{50} value indicating effective concentration levels that inhibit cell viability without causing extensive damage to normal cells .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival . Further research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A recent study evaluated the antibacterial effects of various pyridine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
  • Cytotoxicity in Cancer Cells :
    • In a study involving breast cancer cell lines, this compound was tested for its cytotoxic effects. The findings revealed that the compound reduced cell proliferation by approximately 40% at a concentration of 100 µM after 48 hours of treatment .

Data Table: Biological Activity Overview

PropertyValue/Observation
Molecular FormulaC7_7H9_9NO
Antimicrobial ActivityEffective against Gram-positive bacteria
IC50_{50} (Cytotoxicity)~100 µM in cancer cell lines
Synthesis Yield>90% purity from oxidation of 2,6-lutidine

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Methyl-2-pyridinemethanol, and how do reaction parameters (temperature, molar ratios, catalysts) influence product yield?

  • Methodology : The compound is synthesized via condensation reactions, such as the oligomerization of pyridinemethanol derivatives. A 1:1 molar ratio of this compound to 2-pyridinemethanol at 140°C for 24 hours under atmospheric pressure yields oligomers (e.g., [1-(6-methylpyridine-2-yl)-2-(pyridine-2′-yl)]ethene-1,2-diol) with a molecular weight of ~228 g/mol. Precipitation with 2 N NaOH is critical for isolation .
  • Key Parameters : Elevated temperatures (>100°C) favor oligomerization, while prolonged reaction times (>20 hours) improve yield but may increase side products.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Physicochemical Characterization :

  • Solubility : Test in CHCl₃, cyclohexane, or THF; insolubility in aqueous NaOH indicates successful oligomer precipitation .
  • Melting Point : 128–133°C (pure compound) .
  • Chromatography : GC analysis (purity >98%) is standard, as per commercial-grade specifications .
    • Spectroscopy : ¹H/¹³C NMR for structural confirmation, particularly to identify hydroxymethyl (-CH₂OH) and pyridine ring protons .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation or oxidation. Shelf life exceeds 24 months under these conditions .

Advanced Research Questions

Q. How can biocatalytic pathways be leveraged to synthesize derivatives of this compound, and what are the challenges in scaling these methods?

  • Biocatalytic Strategy : Whole-cell biocatalysis using E. coli enables one-pot conversion of this compound to intermediates like 2,6-bis(hydroxymethyl)pyridine. However, toxicity assays show a 50% growth inhibition (LD₅₀) at 10 mM concentration, necessitating controlled dosing .
  • Optimization : Use time-course monitoring (HPLC or LC-MS) to track intermediate accumulation and adjust enzyme expression levels to mitigate toxicity .

Q. What strategies are effective for synthesizing metal complexes (e.g., Pt(II), Re(I)) using this compound as a ligand?

  • Coordination Chemistry : The hydroxymethyl group acts as a monodentate ligand. For example:

  • React with K₂PtCl₄ in DMSO to form cis-Pt(DMSO)₂Cl₂ complexes .
  • Convert to 6-methyl-2-(bromomethyl)-pyridine via bromination for Re(I)-carbonyl complexes .
    • Characterization : X-ray crystallography and IR spectroscopy (e.g., CO stretching frequencies in Re complexes) confirm coordination modes .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in different solvent systems (e.g., polar vs. nonpolar)?

  • Case Study : In THF (polar aprotic), oligomerization proceeds efficiently, while in C₆H₁₂ (nonpolar), side reactions like pyridine ring alkylation dominate.
  • Resolution : Conduct solvent screening with dielectric constant (ε) analysis. Use DFT calculations to model solvent effects on transition states .

Q. What safety protocols are critical when handling intermediates derived from this compound, such as brominated analogs?

  • Risk Mitigation :

  • Brominated derivatives (e.g., 6-methyl-2-(bromomethyl)-pyridine) require inert-atmosphere handling (N₂/Ar gloveboxes) due to reactivity .
  • Toxicity screening (e.g., Ames test) is recommended for intermediates used in biological assays .

Q. Data Contradiction Analysis

  • Discrepancy in Melting Points : Commercial sources report a melting point of 128–133°C , while some suppliers list unspecified variations. Verify purity via DSC and cross-check with independent synthesis protocols .
  • Biocatalytic vs. Chemical Synthesis Yields : Biocatalytic routes achieve ~60% yield versus ~75% in thermal methods . Trade-offs include scalability (chemical) vs. enantioselectivity (biocatalytic).

Properties

IUPAC Name

(6-methylpyridin-2-yl)methanol
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InChI

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVBSBMJQUMAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID90149952
Record name 6-Methyl-2-pyridylmethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Solid; mp = 32-34 deg C; [Alfa Aesar MSDS]
Record name 6-Methyl-2-pyridinemethanol
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CAS No.

1122-71-0
Record name 6-Methyl-2-pyridinemethanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Acetoxymethyl-6-methylpyridine (5 g) was added to saturated hydrochloric acid in methanol (250 ml, prepared by adding 25 ml of acetyl chloride to 225 ml of methanol). The reaction mixture was stirred at room temperature for 18 hours. The solvent was removed under vacuum and the residue was dissolved in dichloromethane (100 ml) and washed with 2N sodium hydroxide solution (3×50 ml). The combined organic layers were washed with brine (1×200 ml), then dried (MgSO4), filtered and evaporated to give the required product as an oil (2.6 g). 1H NMR (250 MHz, CDCl3) δ 2.54 (3H, s), 3.80 (1H, bs), 4.72 (2H, s), 7.04 (2H, d, J=7.7Hz), 7.57 (1H, t, J=7.7Hz).
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Synthesis routes and methods III

Procedure details

6-Methylpyridine-2-carboxaldehyde (0.44 mmole) in 50 ml methanol was reduced with 20.6 mmole sodium borohydride at 0°-5° C. After reduction was complete, the mixture was neutralized (pH 7.5) with 2N sulfuric acid, filtered, the filtrate concentrated and partitioned between chloroform and water. Evaporation of solvent from the organic layer gave 3.32 g of red-black oil which was used in the next step.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-pyridinemethanol
6-Methyl-2-pyridinemethanol
6-Methyl-2-pyridinemethanol
6-Methyl-2-pyridinemethanol
6-Methyl-2-pyridinemethanol

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